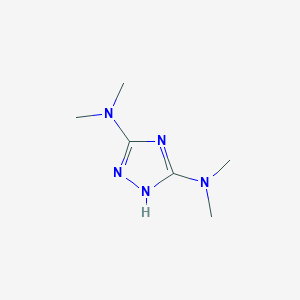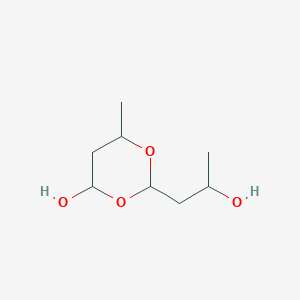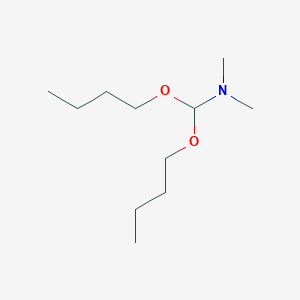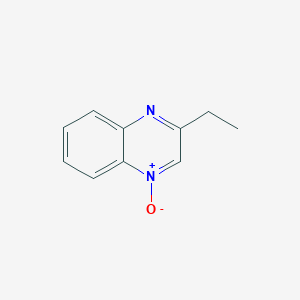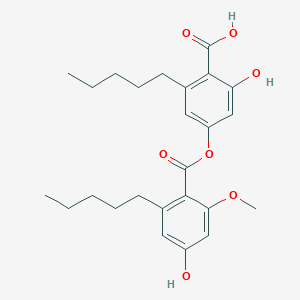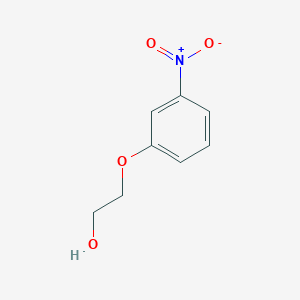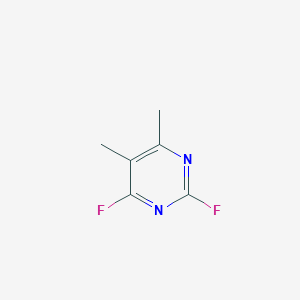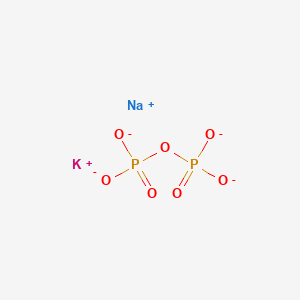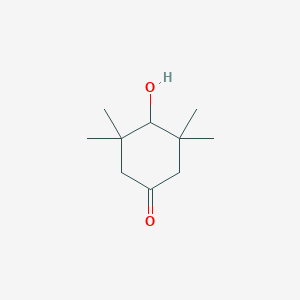
4-Hydroxy-3,3,5,5-tetramethylcyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3,3,5,5-tetramethylcyclohexanone, also known as HTTC, is a cyclic ketone that has been widely used in scientific research applications due to its unique biochemical and physiological effects. HTTC has been synthesized through various methods and has been utilized in different experiments to understand its mechanism of action.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone is not fully understood, but it has been suggested that it acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine, which is essential for proper nerve function. Inhibition of AChE can lead to an increase in acetylcholine levels, which can result in various neurological effects.
Biochemical and Physiological Effects
4-Hydroxy-3,3,5,5-tetramethylcyclohexanone has been shown to have various biochemical and physiological effects. It has been demonstrated to have anticonvulsant, analgesic, and anti-inflammatory properties. 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone has also been shown to have an effect on memory and learning, as well as on the cardiovascular system. Additionally, 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone has been shown to have an effect on the immune system, with studies demonstrating its ability to modulate immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
4-Hydroxy-3,3,5,5-tetramethylcyclohexanone has several advantages for lab experiments. It is readily available and can be synthesized using a simple method. It is also relatively stable and has a long shelf life. However, there are also limitations to using 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone in lab experiments. It has been shown to have low solubility in water, which can make it difficult to use in some experiments. Additionally, 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone has been shown to have a high degree of toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the use of 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone in scientific research. One potential area of focus is the development of new synthetic methods for 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone that can improve its purity and yield. Additionally, further studies are needed to fully understand the mechanism of action of 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone and its effects on various physiological systems. There is also potential for the development of new drugs based on the properties of 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone, particularly in the areas of neurology and immunology.
Synthesemethoden
4-Hydroxy-3,3,5,5-tetramethylcyclohexanone can be synthesized through various methods, including the oxidation of 4-hydroxy-3,3,5,5-tetramethylcyclohexanol with chromium trioxide, the oxidation of 2,6,6-trimethylcyclohex-2-en-1-ol with potassium permanganate, and the oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine with potassium permanganate. The most common method for synthesizing 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone is the oxidation of 4-hydroxy-3,3,5,5-tetramethylcyclohexanol with chromium trioxide. This method yields a high purity of 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone, making it suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3,3,5,5-tetramethylcyclohexanone has been widely used in scientific research applications due to its unique properties. It has been used as a reagent for the synthesis of various organic compounds, including cyclic ketones, alcohols, and acids. 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone has also been utilized in the synthesis of natural products, such as (-)-kainic acid and (+)-neopeltolide. Additionally, 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone has been used in the synthesis of chiral ligands for asymmetric catalysis.
Eigenschaften
CAS-Nummer |
17429-06-0 |
|---|---|
Produktname |
4-Hydroxy-3,3,5,5-tetramethylcyclohexanone |
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
4-hydroxy-3,3,5,5-tetramethylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O2/c1-9(2)5-7(11)6-10(3,4)8(9)12/h8,12H,5-6H2,1-4H3 |
InChI-Schlüssel |
SFWIZRXAIOWSGY-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)CC(C1O)(C)C)C |
Kanonische SMILES |
CC1(CC(=O)CC(C1O)(C)C)C |
Synonyme |
4-Hydroxy-3,3,5,5-tetramethylcyclohexanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




